molecular formula C25H27NO4S B11456730 Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11456730
M. Wt: 437.6 g/mol
InChI Key: YYCNLXWTKWNYIV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Attachment of the Propanoyl Group: The propanoyl group is attached through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the furan ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Acylation Reagents: Acyl chlorides, anhydrides

    Catalysts: Lewis acids such as aluminum chloride, boron trifluoride

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

    Furan Derivatives: Compounds with a furan ring exhibit different reactivity and applications compared to those with a benzothiophene core.

    Ethyl Esters: Ethyl esters of various carboxylic acids are commonly used in organic synthesis and pharmaceuticals, but their properties vary based on the nature of the acid.

The uniqueness of this compound lies in its combination of a benzothiophene core, a furan ring, and an ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27NO4S

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[3-(5-phenylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H27NO4S/c1-3-29-25(28)23-19-12-9-16(2)15-21(19)31-24(23)26-22(27)14-11-18-10-13-20(30-18)17-7-5-4-6-8-17/h4-8,10,13,16H,3,9,11-12,14-15H2,1-2H3,(H,26,27)

InChI Key

YYCNLXWTKWNYIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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